molecular formula C18H19N3O3S2 B2796360 N-(2-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252884-03-9

N-(2-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2796360
CAS No.: 1252884-03-9
M. Wt: 389.49
InChI Key: BBOSSVWLLPVJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C18H19N3O3S2 and its molecular weight is 389.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

  • A study by Hafez and El-Gazzar (2017) explored the synthesis of thieno[3,2-d]pyrimidine derivatives, which showed potent anticancer activity against various human cancer cell lines. This suggests potential applications in cancer therapy (Hafez & El-Gazzar, 2017).

Dual Inhibitory Activities

  • Gangjee et al. (2008) reported the synthesis of analogues with dual inhibitory activities against thymidylate synthase and dihydrofolate reductase, which are key enzymes in nucleotide synthesis. This could imply utility in drug design for conditions like cancer and autoimmune diseases (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antibacterial Activities

  • Abdel‐Hafez (2010) synthesized novel selenium-containing sulfa drugs, including derivatives of the chemical compound , which exhibited strong bactericidal effects against various bacteria, indicating potential in antibacterial drug development (Abdel‐Hafez, 2010).

Crystal Structures

  • Studies by Subasri et al. (2017) and (2016) focused on the crystal structures of related compounds, which can provide insights into the molecular interactions and stability, crucial for pharmaceutical applications (Subasri et al., 2017) (Subasri et al., 2016).

Fluorescence Binding Studies

  • Meng et al. (2012) investigated the binding interactions of related compounds with bovine serum albumin using fluorescence studies. This kind of research is significant for understanding drug-protein interactions, which are vital in drug delivery and efficacy (Meng, Zhu, Zhao, Yu, & Lin, 2012).

Anticancer Activity

  • Yushyn, Holota, and Lesyk (2022) explored the synthesis of a novel molecule with anticancer properties, demonstrating the ongoing research into thieno[3,2-d]pyrimidine derivatives as potential therapeutic agents (Yushyn, Holota, & Lesyk, 2022).

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-3-9-21-17(23)16-13(8-10-25-16)20-18(21)26-11-15(22)19-12-6-4-5-7-14(12)24-2/h4-8,10H,3,9,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOSSVWLLPVJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.